![molecular formula C7H9F3O2Sn B14408140 Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane CAS No. 83838-24-8](/img/structure/B14408140.png)
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a trifluoroacetyl group, a propynyl group, and two methyl groups attached to the tin atom. The presence of the trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of dimethyl(prop-1-yn-1-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CH3)2Sn(C3H3)+(CF3CO)2O→(CH3)2Sn(C3H3)(OC(O)CF3)
The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution with an amine may produce an amide derivative.
Aplicaciones Científicas De Investigación
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, while the propynyl group can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(prop-1-yn-1-yl)stannane: Lacks the trifluoroacetyl group, resulting in different chemical properties.
Tributyl(prop-1-yn-1-yl)stannane: Contains butyl groups instead of methyl groups, affecting its reactivity and applications.
Uniqueness
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
83838-24-8 |
|---|---|
Fórmula molecular |
C7H9F3O2Sn |
Peso molecular |
300.85 g/mol |
Nombre IUPAC |
[dimethyl(prop-1-ynyl)stannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C3H3.C2HF3O2.2CH3.Sn/c1-3-2;3-2(4,5)1(6)7;;;/h1H3;(H,6,7);2*1H3;/q;;;;+1/p-1 |
Clave InChI |
BLRJSSNSOXFIEL-UHFFFAOYSA-M |
SMILES canónico |
CC#C[Sn](C)(C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
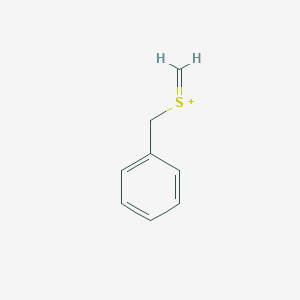

![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
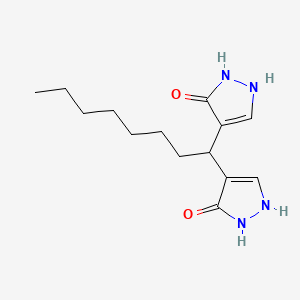
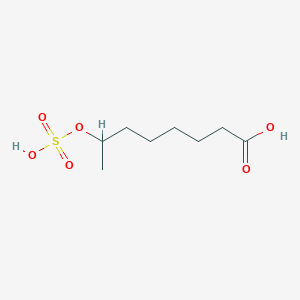

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)

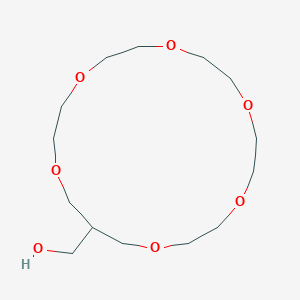
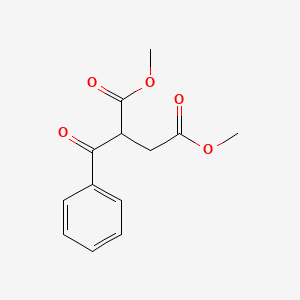

![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
